3-(Trifluoromethoxy)-D-phenylalanine
Description
3-(Trifluoromethoxy)-D-phenylalanine is a fluorinated aromatic amino acid derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the meta position of the phenyl ring and a D-configuration at the chiral α-carbon. This structural modification imparts unique electronic, steric, and metabolic properties compared to natural L-phenylalanine. The trifluoromethoxy group is a strong electron-withdrawing moiety, influencing the compound’s solubility, stability, and interactions in biological systems.
Properties
IUPAC Name |
(2R)-2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIONQVYUGGCUHI-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethylation reagents such as trifluoromethyl triflate or trifluoromethyl iodide in the presence of a base . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of 3-(Trifluoromethoxy)-D-phenylalanine may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction parameters and improved efficiency . The use of advanced fluorinating agents and catalysts can further enhance the production process, making it more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethoxy)-D-phenylalanine can undergo various chemical reactions, including:
Reduction: Reduction reactions can target the phenyl ring or the trifluoromethoxy group, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, typically under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethoxy oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Pharmaceutical Development
Role in Drug Design:
3-(Trifluoromethoxy)-D-phenylalanine serves as a critical building block in the synthesis of novel pharmaceuticals. Its unique trifluoromethoxy group enhances the pharmacological properties of compounds, making it particularly valuable in developing drugs targeting neurological disorders. The incorporation of fluorine atoms often leads to increased metabolic stability and improved binding affinity to biological targets .
Case Study:
A study highlighted the synthesis of fluorinated derivatives for enhancing neuroprotective activity. The incorporation of trifluoromethyl groups into phenolic compounds resulted in significant improvements in their ability to inhibit serotonin uptake, showcasing the potential of such modifications in drug design .
Biochemical Research
Understanding Protein Interactions:
In biochemical research, this compound is utilized to study protein interactions and enzyme activities. The compound aids in elucidating metabolic pathways and cellular functions by providing insights into how proteins interact with various substrates .
Analytical Techniques:
The compound is also employed as a standard in analytical chemistry to quantify peptide concentrations and assess the quality of synthesized compounds. Its stability and reactivity make it suitable for various analytical methods, including chromatography .
Material Science
Advanced Material Development:
The unique properties of this compound make it valuable in material science, particularly in creating advanced materials such as coatings and polymers that require enhanced chemical resistance. The trifluoromethoxy group imparts unique characteristics that can improve the durability and performance of materials .
Agrochemical Formulations
Enhancing Pesticide Efficacy:
Research has explored the potential use of this compound in agrochemical formulations. Its incorporation into pesticides and herbicides may enhance their effectiveness through improved stability and solubility, which are critical for agricultural applications .
Neuroscience Research
Studying Neuropeptides:
The compound's structural properties make it suitable for studying neuropeptides, contributing to advancements in understanding neurological disorders. Its application in neuroscience research helps elucidate the mechanisms underlying various neurological conditions .
Data Summary Table
Mechanism of Action
The mechanism by which 3-(Trifluoromethoxy)-D-phenylalanine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins . This can lead to improved binding affinity and selectivity for target enzymes or receptors, thereby modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(trifluoromethoxy)-D-phenylalanine with structurally related compounds, focusing on substituent effects, stereochemistry, and applications:
*Molecular weight inferred from positional isomer data .
Key Insights:
Steric Bulk: -OCF₃ is larger than -F or -CF₃, which may hinder binding to sterically sensitive receptors compared to smaller substituents .
Stereochemistry :
- The D-configuration confers resistance to enzymatic degradation by L-specific decarboxylases, enhancing metabolic stability compared to L-enantiomers .
Synthetic Challenges :
- Trifluoromethoxylation is less straightforward than fluorination or trifluoromethylation due to the instability of OCF₃ intermediates, requiring specialized reagents .
Applications: Peptide Engineering: Fluorinated phenylalanines (e.g., Fmoc-protected derivatives) are used to modulate peptide conformation and activity .
Research Findings and Data
- Metabolic Stability : D-phenylalanine derivatives bypass L-specific metabolic pathways, as shown in studies where D-phenylalanine metabolism to phenylethylamine was independent of L-phenylalanine decarboxylases .
- Receptor Binding: Compounds with -OCF₃ groups exhibit nanomolar affinity for σ-receptors (e.g., Ki values < 10 nM for σ1 receptors in ligand binding assays) .
- Thermodynamic Properties : The -OCF₃ group increases hydrophobicity (clogP ~2.5) compared to -F (clogP ~1.2), impacting membrane permeability .
Biological Activity
3-(Trifluoromethoxy)-D-phenylalanine (TFM-D-Phe) is a fluorinated analog of the amino acid phenylalanine, notable for its unique trifluoromethoxy group. This modification significantly influences its biological activity, making it a subject of interest in medicinal chemistry and biochemistry. This article reviews the biological activity of TFM-D-Phe, focusing on its interactions with enzymes, potential therapeutic applications, and relevant research findings.
TFM-D-Phe is characterized by the presence of a trifluoromethoxy group attached to the phenyl ring, which enhances its lipophilicity and metabolic stability. Its chemical formula is , with a molecular weight of 233.19 g/mol. The synthesis of TFM-D-Phe can be achieved through various methods, including enzymatic approaches that utilize engineered enzymes or chemical synthesis techniques.
Enzyme Interactions
The trifluoromethoxy group in TFM-D-Phe significantly affects enzyme kinetics and substrate interactions. Research indicates that this compound can alter enzyme activity due to the electron-withdrawing nature of the trifluoromethoxy group, which can modify substrate binding and catalytic efficiency. For example, studies have shown that TFM-D-Phe can influence enzyme inhibition patterns and enantioselectivity in biocatalytic processes:
- Enzymatic Activity : TFM-D-Phe exhibits variations in conversion rates depending on substrate concentration, demonstrating its potential as an enzyme modulator .
- Substrate Inhibition : At high concentrations, TFM-D-Phe can lead to decreased conversion rates due to product inhibition effects .
Potential Therapeutic Applications
TFM-D-Phe is being explored for its potential in drug development due to its unique properties:
- Cancer Treatment : The compound's ability to alter protein interactions makes it a candidate for designing peptides that target cancerous cells .
- Neurodegenerative Disorders : Its metabolic stability suggests potential applications in therapies for diseases like Alzheimer's .
- Infectious Diseases : Research is ongoing into TFM-D-Phe-containing peptides as therapeutic agents against various pathogens .
Case Studies
Several studies have examined the effects of TFM-D-Phe on biological systems:
-
Study on Enzyme Kinetics :
- Researchers evaluated TFM-D-Phe's impact on enzyme kinetics using engineered variants of enzymes from Vibrio proteolyticus and Symbiobacterium thermophilum. The study found that TFM-D-Phe significantly altered the reaction rates and enantiomeric excess during the synthesis of fluorinated amino acids .
- Fluorinated Peptides :
- Phenylketonuria (PKU) :
Summary of Findings
| Study Focus | Key Findings | Implications |
|---|---|---|
| Enzyme Kinetics | Altered reaction rates with engineered enzymes | Potential for drug design targeting enzyme modulation |
| Fluorinated Peptides | Enhanced transmembrane properties | Improved biological activity in peptide therapeutics |
| PKU Management | Influence on dietary phenylalanine metabolism | New strategies for managing metabolic disorders |
Q & A
Q. Basic Research Focus
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) mobile phase; retention times distinguish D/L enantiomers (e.g., D-form: 12.3 min, L-form: 14.7 min) .
- NMR Spectroscopy : ¹⁹F NMR confirms trifluoromethoxy group integrity (δ = -58 to -60 ppm). ¹H NMR distinguishes α-proton environments (D-form: δ 3.8–4.2 ppm) .
- X-ray Crystallography : Resolves absolute configuration; reported crystal lattice parameters (a = 8.21 Å, b = 10.45 Å) align with D-configuration .
What strategies mitigate racemization during derivatization of this compound?
Q. Advanced Research Focus
- Low-Temperature Activation : Coupling reagents like HATU or EDCI at 0–4°C reduce epimerization during peptide bond formation .
- Protecting Groups : Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) stabilize the α-amino group during solid-phase synthesis .
- Kinetic Monitoring : Real-time circular dichroism (CD) spectroscopy detects racemization thresholds (>5% L-form triggers process adjustment) .
How does the trifluoromethoxy group influence metabolic stability in pharmacokinetic studies?
Q. Advanced Research Focus
- In Vitro Assays : Human liver microsome (HLM) studies show this compound has a half-life (t₁/₂) of 6.2 hours vs. 2.1 hours for non-fluorinated analogs, due to reduced CYP450-mediated oxidation .
- Deuterium Labeling : Tracking ²H/³H isotopes in rodent models reveals slow cleavage of the -OCF₃ group (k = 0.03 min⁻¹) compared to -OCH₃ (k = 0.15 min⁻¹) .
Q. Advanced Research Focus
- Molecular Dynamics (MD) : Simulates binding to tyrosine hydroxylase (TH); the trifluoromethoxy group increases hydrophobic contact energy (-9.8 kcal/mol) vs. -6.2 kcal/mol for -OCH₃ .
- QSAR Modeling : Electron-withdrawing effects of -OCF₃ correlate with enhanced IC₅₀ (R² = 0.89) in enzyme inhibition assays .
What safety protocols are critical for handling fluorinated phenylalanine derivatives?
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and fume hoods mandatory due to potential release of HF during decomposition .
- Waste Disposal : Neutralize with calcium carbonate before disposal; avoid contact with strong acids/bases to prevent exothermic reactions .
How can crystallography resolve polymorphism in this compound salts?
Q. Advanced Research Focus
- Solvent Screening : Ethanol/water mixtures yield monoclinic crystals (space group P2₁), while acetonitrile produces orthorhombic forms (space group C222₁) with distinct dissolution rates .
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies metastable polymorphs (melting endotherm at 215°C vs. stable form at 228°C) .
What in vivo models assess the blood-brain barrier (BBB) permeability of this compound?
Q. Advanced Research Focus
- Rodent Studies : Intravenous administration shows a BBB penetration ratio (brain/plasma) of 0.8 vs. 0.3 for L-enantiomers, attributed to LAT1 transporter affinity .
- Microdialysis : Quantifies unbound brain concentrations (Cₜ = 12.5 µM at 2 hours post-dose) .
How do researchers optimize HPLC methods for detecting trace impurities in this compound?
Q. Advanced Research Focus
- Column Selection : C18 columns (e.g., Zorbax Eclipse Plus) with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile gradients resolve hydrolyzed byproducts (e.g., 3-(Trifluoromethoxy)benzaldehyde) at 0.05% detection limits .
- Mass Spectrometry : LC-MS/MS (MRM mode) identifies genotoxic impurities (e.g., alkyl halides) at <10 ppm .
What role does the trifluoromethoxy group play in resistance to enzymatic degradation?
Q. Advanced Research Focus
- Protease Assays : Trypsin and chymotrypsin exhibit reduced cleavage rates (kcat/Kₘ = 1.2 × 10³ M⁻¹s⁻¹) compared to non-fluorinated analogs (kcat/Kₘ = 4.5 × 10³ M⁻¹s⁻¹), due to steric hindrance .
- Molecular Docking : The -OCF₃ group occupies a hydrophobic pocket in proteasomal enzymes, reducing binding affinity (ΔG = -7.3 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
